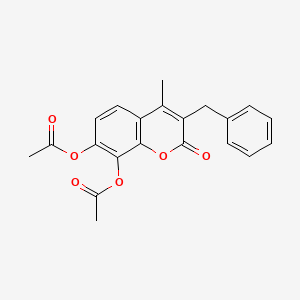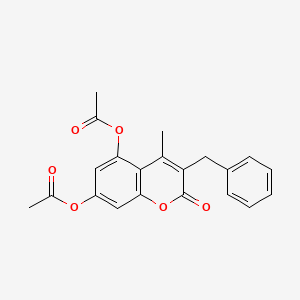![molecular formula C19H17NO7 B3593814 5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593814.png)
5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Descripción general
Descripción
5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core, a hydroxy group, and a nitrophenyl substituent. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves a multi-step process. One common method is the Knoevenagel condensation followed by Michael addition. The reaction starts with the condensation of 4-nitrobenzaldehyde and dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a base such as proline . This intermediate product then undergoes a Michael addition to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as BiOCl nanoparticles can be employed to promote the reaction under milder conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H) can be used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes
Mecanismo De Acción
The mechanism of action of 5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin derivatives: Similar structure with a benzopyran core.
Flavonoids: Natural compounds with similar biological activities.
Chalcones: Compounds with a similar aromatic structure and biological properties.
Uniqueness
5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-hydroxy-2,2-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-19(2)9-15(22)18-14(21)7-13(8-17(18)27-19)26-10-16(23)11-4-3-5-12(6-11)20(24)25/h3-8,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBUJTLPIQKFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-[5-(CARBAMOYLMETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE](/img/structure/B3593732.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL BENZOATE](/img/structure/B3593739.png)
![N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3593751.png)
![3-METHOXY-4-[(4-NITROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593759.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B3593767.png)
![METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3593769.png)
![METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B3593771.png)
![4-(3,3-DIMETHYL-2-OXOBUTOXY)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593793.png)

![7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B3593799.png)

![3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3593802.png)
![7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593817.png)
![3-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzamide](/img/structure/B3593825.png)
